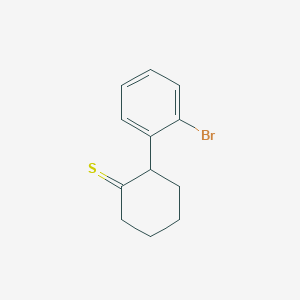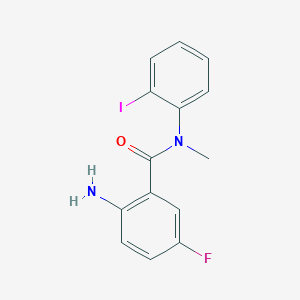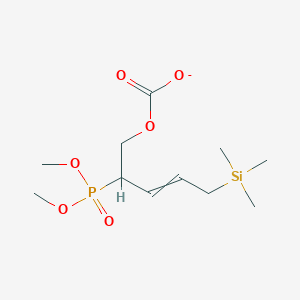
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene is a chemical compound characterized by its unique structure, which includes a dec-3-ene-1,5-diyn-1-yl group attached to a methoxybenzene ring
Méthodes De Préparation
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene typically involves several steps, including the formation of the dec-3-ene-1,5-diyn-1-yl group and its subsequent attachment to the methoxybenzene ring. Common synthetic routes may involve:
Alkyne Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to form the diynyl group.
Methoxylation: Introducing the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting various effects
Comparaison Avec Des Composés Similaires
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can be compared with similar compounds such as:
- 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene
- 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
These compounds share structural similarities but differ in their specific substituents and chemical properties
Propriétés
Numéro CAS |
823228-14-4 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-2-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18-2/h8-9,11-12,14-15H,3-5H2,1-2H3 |
Clé InChI |
CWNCAZHFMINTSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(pyridin-2-yl)propyl] benzene-1,4-dicarboxylate](/img/structure/B14214992.png)


![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1,3-oxazol-5-yl}phenol](/img/structure/B14215007.png)

![Piperidine, 4-[(4-bromophenyl)phenylmethylene]-](/img/structure/B14215024.png)
![2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14215028.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B14215035.png)
![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)





